

6-bromohex-2-yne versus similar terminal alkyne building blocks

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6-bromohex-2-yne

CAS No.: 55402-12-5

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Comparison of Bromoalkyne Building Blocks

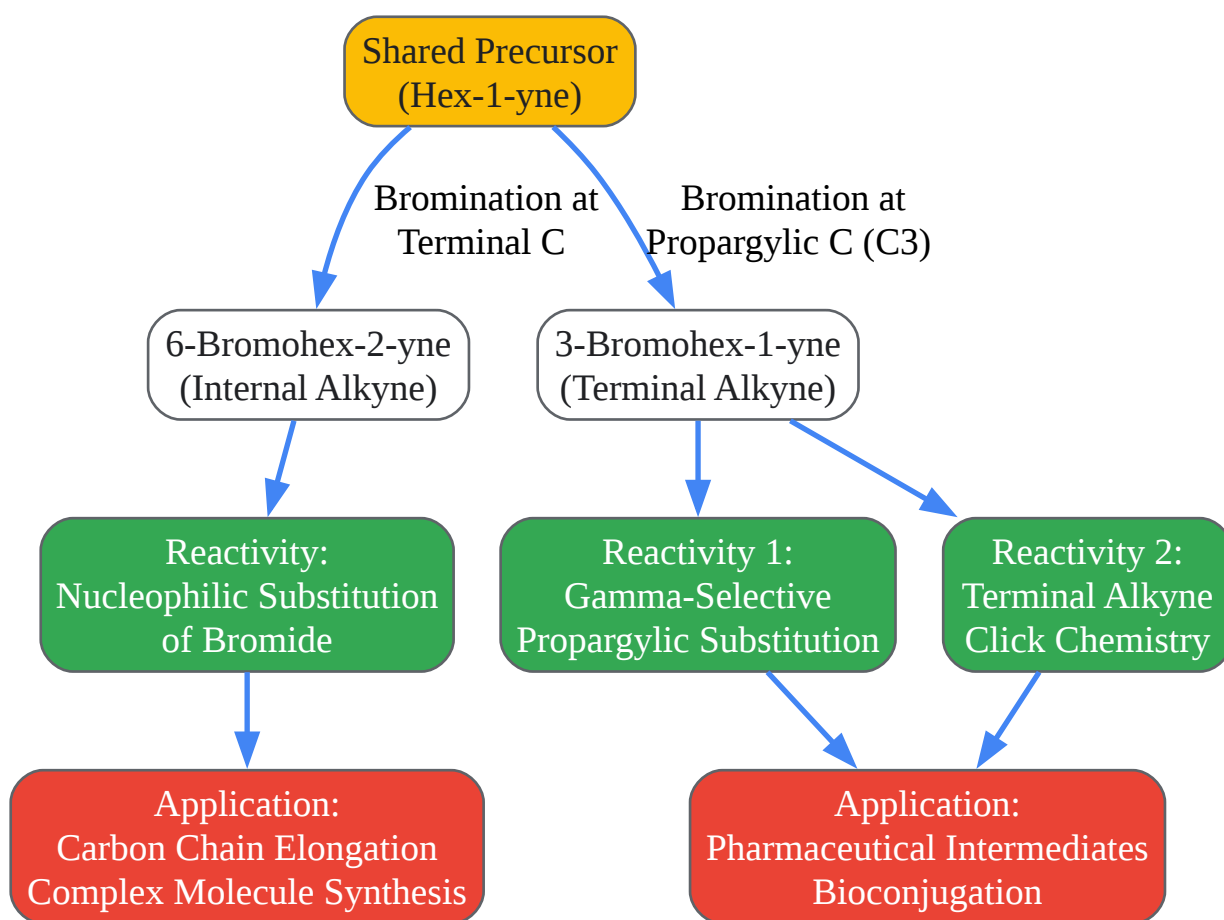
The core difference lies in the position of the bromine atom relative to the triple bond, which defines them as an **internal** versus a **terminal** alkyne. This structural distinction leads to different chemical behaviors and synthetic applications.

Feature	6-Bromohex-2-yne (Internal Alkyne)	3-Bromohex-1-yne (Terminal Alkyne)
IUPAC Name	6-bromohex-2-yne [1]	3-bromohex-1-yne [2]
CAS Number	55402-12-5 [1] [3]	49769-87-1 [2]
Structure	CC#CCCCBr [1] [3]	CCCC(C#C)Br [2]
Alkyne Type	Internal alkyne [4]	Terminal alkyne [4]
Key Functional Groups	C≡C (internal), -Br (alkyl halide) [1]	C≡C (terminal), -Br (alkyl halide, propargylic) [2]

| **Core Reactivity** | **Nucleophilic Substitution:** Bromine acts as a leaving group in C-C coupling reactions (e.g., SN2) [1]. **Electrophilic Addition:** Reactions (e.g., hydration, halohydrin formation) occur at the triple

bond [5]. | **Nucleophilic Substitution:** Bromine is a superior leaving group due to its propargylic position, enabling carbocation-based substitutions with high regioselectivity [2]. **Click Chemistry:** The terminal alkyne readily participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. | **Primary Synthetic Applications** | • Chain extension via C-C coupling of the bromide [1] • Synthesis of more complex organic molecules and specialty chemicals [1] | • **Propargylic Substitution:** Versatile for introducing nucleophiles at the gamma position with high selectivity [2] • **Bioconjugation & Linker Chemistry:** Terminal alkyne is ideal for "click" chemistry to attach biomolecules or other fragments [2] • Building block for pharmaceuticals and bioactive molecules [2] |

The structural relationship and key reactivity pathways of these two building blocks can be visualized as follows:



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Key Experimental Protocols and Data

While full experimental details are scarce in the available sources, here are the methodologies and key data points that were identified.

Synthesis of 3-Bromohex-1-yne via Transition Metal Catalysis

This is a high-yield and selective method for synthesizing the terminal alkyne building block [2].

- **Catalyst System:** Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) with 1,10-phenanthroline as a ligand.
- **Brominating Agent:** N-Bromosuccinimide (NBS).
- **Conditions:** Conducted at room temperature in a polar solvent like acetonitrile.
- **Reported Outcome:** **82% yield** with a high regioselectivity for the 3-bromo isomer (**$\beta:\alpha$ ratio of 95:5**) [2].

Gamma-Selective Propargylic Substitution of 3-Bromohex-1-yne

This reaction highlights the unique reactivity of the terminal alkyne due to its propargylic bromine [2].

- **Mechanism:** Proceeds via a resonance-stabilized propargyl carbocation intermediate.
- **Regioselectivity:** The bromide leaving group in 3-Bromohex-1-yne demonstrates exceptional selectivity for nucleophilic attack at the **gamma position (ratio >99:1)**. This is because the resulting secondary carbocation is stabilized by conjugation with the triple bond's pi system [2].
- **Comparative Data:** The selectivity is superior to chloro- and iodo-analogs [2].

Strategic Selection for Synthesis

Your choice between these building blocks should be guided by your synthetic goal:

- Choose **6-Bromohex-2-yne** when you need to use the halogen for **chain elongation or introducing a simple carbon substituent** via C-C coupling, and wish to preserve the internal alkyne for subsequent transformations like partial reduction to alkenes [1] [6].
- Choose **3-Bromohex-1-yne** when you need to:
 - Leverage **"click" chemistry** for bioconjugation or material science applications [2].
 - Perform **highly selective propargylic substitutions** to install complex nucleophiles [2].
 - Synthesize molecules where the terminal alkyne can be further functionalized, for example, into an aldehyde via hydroboration-oxidation [5].

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References

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